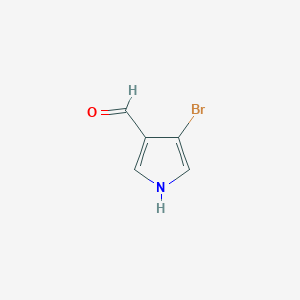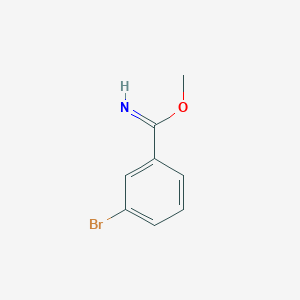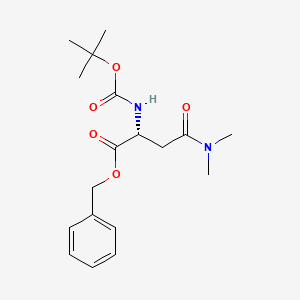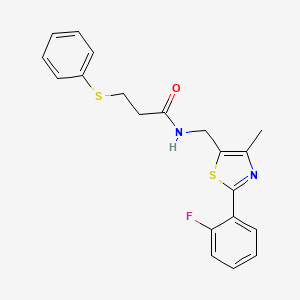
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(phenylthio)propanamide, also known as FMT, is a thiazole derivative compound that has gained significant attention in recent years due to its potential applications in scientific research. FMT is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various experimental settings.
Scientific Research Applications
Novel Antitumor Properties
Research has identified compounds structurally similar to N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(phenylthio)propanamide with potent antitumor properties. These compounds have been found to possess selective and potent antitumor activities in vitro and in vivo against various cancer cell lines, including breast and ovarian cancer xenograft tumors. Amino acid conjugation to the primary amine function of these benzothiazoles has been used to overcome limitations posed by drug lipophilicity, enhancing water solubility and chemical stability (Bradshaw et al., 2002).
Antimicrobial and Antifungal Activities
Several studies have synthesized and evaluated the antimicrobial and antifungal activities of thiazole and thiadiazole derivatives, which share a core structure with the compound . These derivatives have shown significant in vitro activity against various bacterial and fungal strains, suggesting a potential for the development of new antimicrobial agents (Dengale et al., 2019).
Exploration of Molecular Properties for Anticancer Activity
Further research into structurally similar compounds has revealed their potential as anticancer agents. Novel derivatives have been synthesized, demonstrating high anticancer potential against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines, with some compounds exhibiting greater potency than established treatments like 5-fluorouracil. This opens avenues for the development of new therapeutic agents for treating gastrointestinal cancers (Tsai et al., 2016).
properties
IUPAC Name |
N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2OS2/c1-14-18(26-20(23-14)16-9-5-6-10-17(16)21)13-22-19(24)11-12-25-15-7-3-2-4-8-15/h2-10H,11-13H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWBBJNMBFHUMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)CCSC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2397440.png)
![1-(tert-butyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea](/img/structure/B2397441.png)
![1-(3,4-Dimethylphenyl)-4-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2397442.png)
![N-(3-methoxybenzyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2397446.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2397448.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2397449.png)

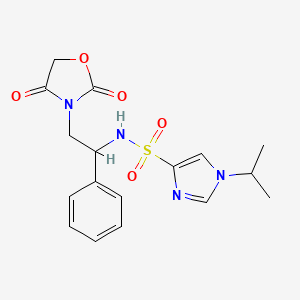

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2397457.png)
